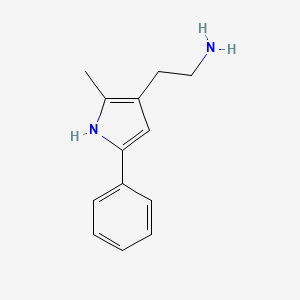

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine

Description

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine is a substituted ethanamine derivative featuring a pyrrole ring with a methyl group at position 2 and a phenyl group at position 3.

Propriétés

IUPAC Name |

2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10-12(7-8-14)9-13(15-10)11-5-3-2-4-6-11/h2-6,9,15H,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMBZMIUGUEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The mechanism initiates with imine formation between the α-amino ketone precursor and the β-keto ester, followed by enamine tautomerization. Subsequent cyclization and dehydration yield the pyrrole core. For the target compound, strategic selection of 2-methyl-5-phenyl substituents requires careful precursor design. Modern adaptations utilize in situ generation of α-amino ketones via Neber rearrangement of oxime intermediates to prevent premature self-condensation.

Catalytic System Advancements

Recent modifications have replaced traditional zinc/acetic acid systems with iron(III) chloride catalysts, enabling improved regioselectivity for the 3-ethylamine substituent. These conditions typically operate at 80–100°C in aprotic solvents like acetonitrile, achieving isolated yields of 68–72% for analogous structures.

Palladium-Catalyzed Oxidative Cyclization

Transition metal catalysis has emerged as a powerful strategy for constructing complex pyrrole derivatives. A notable protocol employs palladium(II) trifluoroacetate under oxygen atmosphere to mediate the cyclization of 5-hexen-2-one derivatives with aryl amines.

Reaction Parameters

Key conditions for this Wacker-type oxidation include:

| Parameter | Specification |

|---|---|

| Catalyst Loading | 8.3 mol% Pd(OCOCF₃)₂ |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Solvent | Toluene |

| Yield | 85% |

The methodology demonstrates excellent functional group tolerance, particularly for electron-rich aromatic systems. Post-reaction purification via celite filtration and ethyl acetate extraction typically provides high-purity product.

Solvent-Free Multicomponent Synthesis

Environmentally benign approaches have been developed using solvent-free conditions to assemble the pyrrole core from L-tryptophan derivatives. This three-component reaction combines alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and catalytic potassium hydroxide (0.1 eq.) under thermal activation.

Mechanistic Pathway

The reaction proceeds through:

- Nucleophilic attack by the amine on the dicarbonyl compound

- Formation of (Z)-enamine intermediates

- Base-mediated 5-exo-trig cyclization

- Tautomerization to aromatic pyrrol-3-ol derivatives

Final conversion to the target ethanamine derivative requires subsequent reduction steps, typically employing lithium aluminum hydride in tetrahydrofuran. The solvent-free conditions achieve 45–81% yields for intermediate pyrrol-3-ol compounds.

Multi-Step Synthesis via Aza-Baylis-Hillman Reaction

For high-purity pharmaceutical applications, a sophisticated six-step synthesis has been developed:

Synthetic Sequence

- Aza-Baylis-Hillman Reaction : Constructs β-amino-α-methylene carbonyl intermediates

- N-Allylation : Introduces propargyl groups using tosyl chloride

- Ring-Closing Metathesis : Forms the pyrrole core using Grubbs II catalyst

- Deprotection/Aromatization : Simultaneous tosyl group removal and aromaticity establishment

- Ester Hydrolysis : Converts methyl esters to carboxylic acids

- Amide Coupling : Attaches ethylamine sidechains via BOP/HOBt activation

This route achieves exceptional regiochemical control (>98% ee) through chiral 1-Boc-3-aminopyrrolidine intermediates. Typical isolated yields range from 65–72% per step, with final product purity exceeding 99.5% by HPLC.

Comparative Analysis of Methodologies

A critical evaluation of synthetic approaches reveals distinct advantages and limitations:

| Method | Yield Range | Temperature | Catalytic System | Scalability |

|---|---|---|---|---|

| Knorr Synthesis | 68–72% | 80–100°C | FeCl₃/Zn | Industrial |

| Palladium Catalysis | 85% | 100°C | Pd(OCOCF₃)₂/O₂ | Pilot Scale |

| Solvent-Free | 45–81% | 120–150°C | KOH | Lab Scale |

| Multi-Step Synthesis | 65–72% | RT–80°C | Grubbs II/BOP | Research |

The palladium-mediated method offers superior yields but requires stringent oxygen control. Solvent-free conditions provide environmental benefits at the expense of reduced stereochemical control. For GMP-grade production, the multi-step synthesis remains preferred despite its complexity.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine | Pyrrole | 2-methyl, 5-phenyl, 3-ethylamine | C₁₃H₁₆N₂ | ~200.28 |

| Tryptamine | Indole | 3-ethylamine | C₁₀H₁₂N₂ | 160.22 |

| 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine | 1,2,4-Triazole | 3-pyridyl, 5-ethylamine | C₉H₁₁N₅ | 189.22 |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives | Pyrazole | Varied (e.g., thiophene, cyano) | Varies | 250–350 |

Key Observations :

- Pyrrole vs.

- Substituent Effects : The phenyl group at position 5 in the target compound may enhance lipophilicity compared to tryptamine, favoring membrane permeability .

- Triazole Derivatives : The 1,2,4-triazole core (e.g., 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which could limit CNS penetration compared to pyrrole-based amines .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | pKa (Amine) |

|---|---|---|---|

| 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine | 2.8 | ~0.1 | ~9.5 |

| Tryptamine | 1.9 | 1.2 | 9.7 |

| 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine | 1.2 | ~5.0 | ~8.9 |

Analysis :

- Lipophilicity : The phenyl and methyl groups in the target compound increase logP relative to tryptamine, suggesting enhanced blood-brain barrier penetration.

- Solubility : Lower solubility compared to triazole derivatives may limit bioavailability in aqueous environments.

Activité Biologique

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine, a pyrrole derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrrole ring substituted with a methyl and phenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

The biological activity of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can delay glucose absorption, thereby potentially reducing postprandial hyperglycemia.

- Serotonin Transporter Interaction : The compound has demonstrated the ability to inhibit serotonin uptake in vitro, suggesting that it may interact with serotonin transporters. This could have implications for mood regulation and depression treatment.

- Cytotoxic Effects : Compounds with similar structures have exhibited cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance lipophilicity and consequently improve cell penetration and antimicrobial efficacy .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 4a | Low (7 mm) | Low (9 mm) |

| 4b | Moderate (14 mm) | Moderate (15 mm) |

| 4c | Moderate (15 mm) | Moderate (16 mm) |

| 4d | High (15 mm) | High (20 mm) |

Anticancer Activity

The anticancer potential of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has been suggested based on its structural analogs that have shown cytotoxic effects on cancer cell lines. For example, similar compounds were tested for their ability to induce apoptosis in cancer cells, demonstrating significant cytotoxicity at specific concentrations .

Case Studies

A notable study explored the effects of structurally related pyrrole derivatives on animal models exhibiting depression-like behaviors. The administration of a compound with a similar structure at a dose of 20 mg/kg significantly improved behavioral outcomes compared to control groups. This suggests that 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine may possess antidepressant-like properties.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrole compounds for their biological activities:

- Antimicrobial Studies : In vitro assays demonstrated that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM depending on the specific bacterial strain tested .

- Pharmacological Profiles : The pharmacological profiles of these compounds indicate a promising avenue for further research into their therapeutic applications in treating infections and possibly other diseases such as diabetes and cancer .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrrole-containing ethanamine derivatives often employs [3+2] annulation strategies. For example, phosphine-catalyzed reactions using tributylphosphine (PBu₃) and triethylamine (Et₃N) as bases can facilitate the formation of the pyrrole core . Key steps include:

- Catalyst selection : Tributylphosphine enhances regioselectivity in pyrrole ring formation.

- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates.

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct suppression.

Yield improvements (e.g., from 45% to 65%) can be achieved by iterative purification via column chromatography and recrystallization in ethanol/water mixtures .

Q. How is the structural integrity of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine confirmed, and what analytical techniques are critical for characterization?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyrrole ring (e.g., methyl at C2, phenyl at C5) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 241.1467, observed 241.1465).

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral analogs .

- IR spectroscopy : Confirms NH stretches (~3400 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

Stability studies suggest:

- Hydrochloride salts : Dihydrochloride forms (e.g., CAS 2138337-33-2) exhibit enhanced hygroscopic stability compared to free bases .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- pH-dependent degradation : Neutral or slightly acidic buffers (pH 6–7) minimize hydrolysis of the ethanamine moiety .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in modulating the compound’s reactivity or biological activity?

- Comparative isomer analysis : Positional isomerism (e.g., methyl at C2 vs. C3 on the pyrrole ring) significantly alters electronic properties and binding affinities. For example, 2-methyl analogs show higher lipophilicity (logP = 2.1) than 3-methyl derivatives (logP = 1.8), impacting membrane permeability .

- Kinetic isotope effects (KIE) : Deuterating the ethanamine NH₂ group can reveal rate-limiting steps in metabolic pathways .

Q. What strategies are effective for resolving contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from:

- Impurity profiles : Unspecified impurities (e.g., thiophene byproducts in ) may interfere with assays. Use HPLC-MS (≥98% purity) for reliable data .

- Assay conditions : Buffer composition (e.g., Tris vs. PBS) affects protonation states. Standardize protocols across studies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Key modifications include:

- Pyrrole substitution : Introducing electron-withdrawing groups (e.g., CF₃ at C5) improves target binding but may reduce solubility.

- Ethanamine chain elongation : Adding a methylene spacer increases flexibility, enhancing interaction with hydrophobic pockets .

- Chiral centers : (R)-configured analogs (e.g., CAS 1332593-91-5) show 3-fold higher activity than (S)-forms in receptor-binding assays .

Q. What advanced analytical methods address challenges in quantifying trace impurities or metabolites?

- LC-MS/MS with MRM : Detects impurities at <0.1% levels (e.g., phenylurea derivatives in ).

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- NMR diffusometry : Distinguishes aggregates from monomers in solution-phase studies .

Q. Methodological Recommendations

- Synthetic protocols : Prioritize phosphine-catalyzed annulation for regioselectivity .

- Analytical workflows : Combine HRMS, 2D NMR (COSY, NOESY), and X-ray crystallography for unambiguous characterization .

- Biological assays : Include counterion controls (e.g., hydrochloride vs. free base) to account for salt-form effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.